

Utilizing LY2365109 to Elucidate NMDA Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[1][2] A key mechanism for modulating NMDA receptor activity is through the regulation of the co-agonist glycine. The glycine transporter 1 (GlyT1) is the primary regulator of glycine levels in the synaptic cleft.[3] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor function.

LY2365109 is a potent and selective inhibitor of GlyT1, making it a valuable pharmacological tool for studying the role of glycine and NMDA receptor potentiation in various physiological and pathological processes.[4][5] These application notes provide detailed protocols for utilizing **LY2365109** to investigate NMDA receptor function through in vivo microdialysis, electrophysiology, calcium imaging, and behavioral studies.

Mechanism of Action

LY2365109 is a selective inhibitor of the glycine transporter 1 (GlyT1).[4][5] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals and surrounding glial cells. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be activated.[6]



By blocking GlyT1, **LY2365109** increases the extracellular concentration of glycine in the synapse. This leads to greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate.[3] This enhanced NMDA receptor signaling can be investigated through various experimental paradigms.

Data Presentation

Ouantitative Data for LY2365109

Parameter	Value	Species/System	Reference
IC50 (GlyT1a)	15.8 nM	Human (in vitro)	[3][5]
IC50 (GlyT2)	>30,000 nM	(in vitro)	[4]
Effect on Glycine Levels	Dose-dependent increase	Rat (in vivo)	[5]

In Vivo Microdialysis: Extracellular Glycine

Concentration in Rat Striatum

Treatment Group	Basal Glycine (µM)	Peak Glycine (μM)	Fold Increase
Vehicle Control	1.52	-	-
LY2365109 (10 mg/kg)	1.52	4.10	~2.7

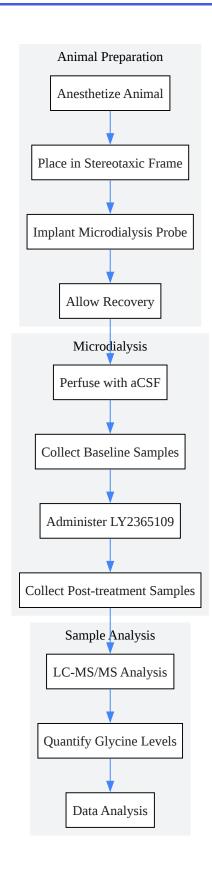
Data adapted from a representative study. Actual values may vary based on experimental conditions.

Experimental ProtocolsIn Vivo Microdialysis for Measuring Extracellular Glycine

This protocol allows for the in vivo measurement of extracellular glycine concentrations in a specific brain region of interest following the administration of **LY2365109**.

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for in vivo microdialysis experiment.



Methodology:

- Animal Preparation:
 - Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic.
 - Secure the animal in a stereotaxic frame.
 - Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.
 - Allow the animal to recover from surgery before starting the experiment.
- Microdialysis:
 - \circ Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μ L/min).
 - Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish basal glycine levels.
 - Administer LY2365109 (e.g., 10 mg/kg, intraperitoneally or orally).
 - Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
- Sample Analysis (LC-MS/MS):
 - Analyze the collected dialysate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glycine concentrations.
 - Prepare a standard curve with known concentrations of glycine to ensure accurate quantification.
 - Express the results as a percentage of the baseline glycine levels to determine the effect of LY2365109 over time.

Whole-Cell Patch-Clamp Electrophysiology



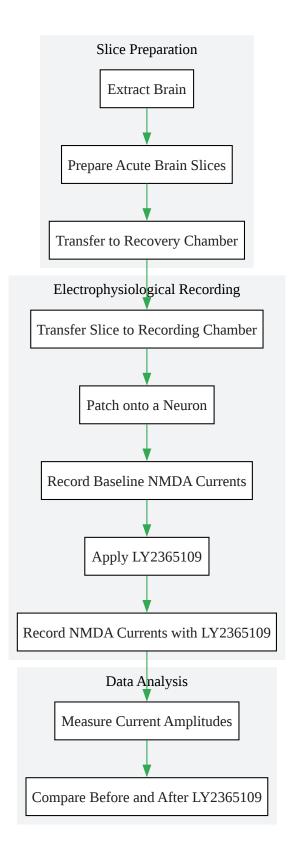
Check Availability & Pricing



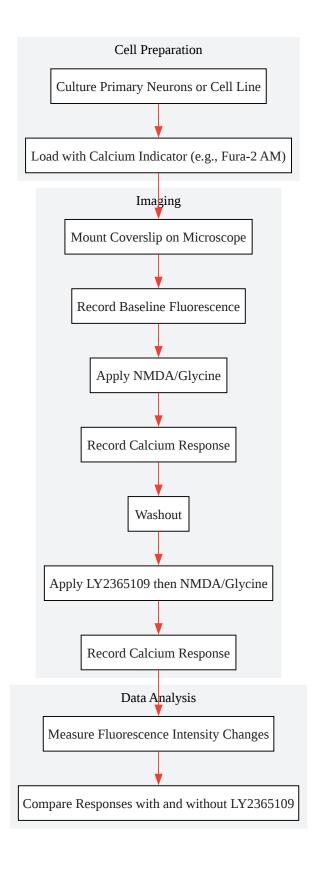
This protocol is designed to measure the potentiation of NMDA receptor-mediated currents by **LY2365109** in brain slices.

Experimental Workflow:

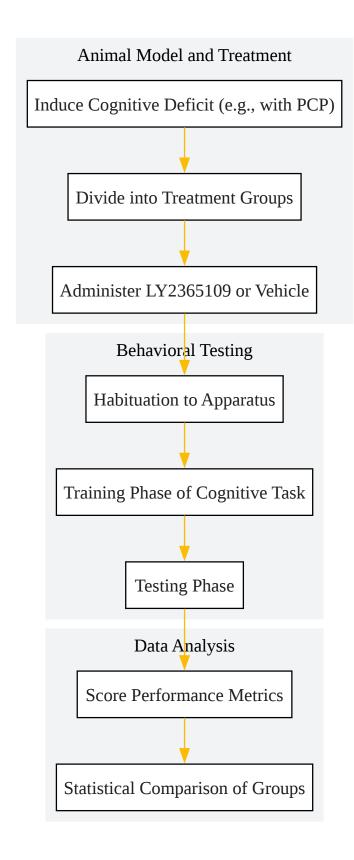




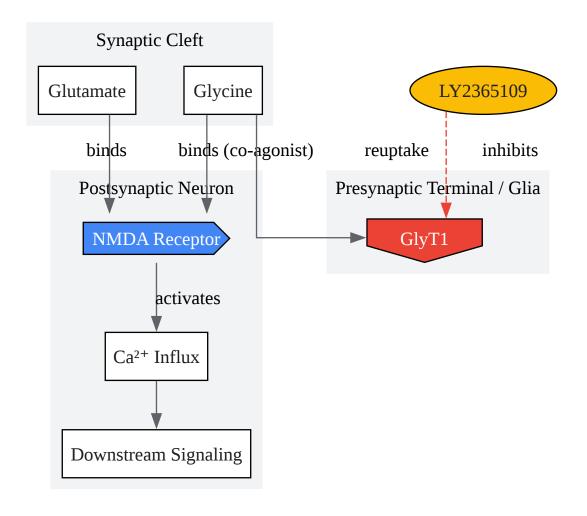












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- To cite this document: BenchChem. [Utilizing LY2365109 to Elucidate NMDA Receptor Function: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616539#utilizing-ly2365109-to-study-nmda-receptor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com